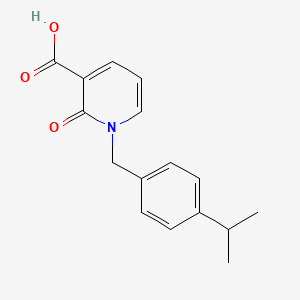![molecular formula C15H12Cl2N2 B12999298 2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B12999298.png)
2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dichlorophenyl group and two methyl groups attached to the benzimidazole core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole typically involves the condensation of 2,6-dichloroaniline with a suitable aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2,6-dichloroaniline with 3,5-dimethylbenzaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then cyclized under reflux conditions to yield the desired benzimidazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of phenyl-substituted benzimidazole.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antiparasitic agent.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, it may disrupt the synthesis of essential cellular components, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the dichlorophenyl and dimethyl groups, resulting in different chemical and biological properties.
5,6-Dimethylbenzimidazole: Similar structure but without the dichlorophenyl group, affecting its reactivity and activity.
2-(2,6-Dichlorophenyl)benzimidazole: Lacks the dimethyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness: 2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both dichlorophenyl and dimethyl groups, which can enhance its lipophilicity, stability, and ability to interact with various biological targets. These structural features contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C15H12Cl2N2 |
|---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2/c1-8-6-9(2)14-12(7-8)18-15(19-14)13-10(16)4-3-5-11(13)17/h3-7H,1-2H3,(H,18,19) |
InChI Key |
YELJWZZCMDBKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


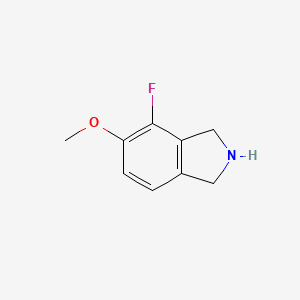
![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)

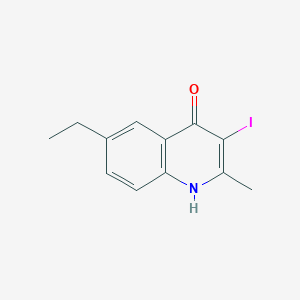


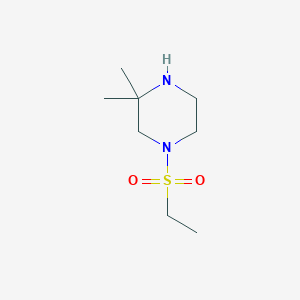
![(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B12999256.png)
![2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B12999264.png)
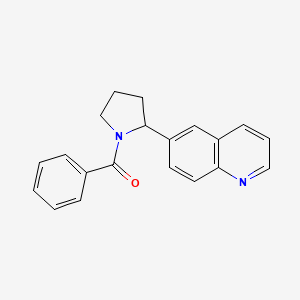


![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12999281.png)
